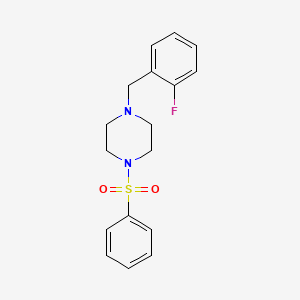![molecular formula C10H11N5O4S B5756411 methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B5756411.png)
methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate, also known as PTIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been extensively studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been used as a nitric oxide (NO) scavenger to investigate the role of NO in neuronal signaling and synaptic plasticity. In cardiovascular research, methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been used to study the role of NO in regulating blood pressure and vascular function. In cancer research, methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been used to investigate the role of NO in tumor growth and metastasis.
Mechanism of Action
Methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction prevents NO from reacting with other molecules in the body, thereby inhibiting its biological effects. methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to be a highly effective NO scavenger, with a rate constant of 7.2 x 10^7 M^-1 s^-1.
Biochemical and Physiological Effects:
methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to have a number of biochemical and physiological effects. In neuroscience, methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to inhibit long-term potentiation (LTP), a form of synaptic plasticity that is believed to underlie learning and memory. In cardiovascular research, methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to increase blood pressure and impair vascular function. In cancer research, methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate is its high reactivity with NO, making it a highly effective NO scavenger. However, methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has a relatively short half-life in vivo, which limits its use in certain experiments. Additionally, methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate can react with other reactive oxygen species (ROS) in the body, which can complicate data interpretation.
Future Directions
There are a number of future directions for methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate research. One area of interest is the development of more stable methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate analogs that can be used in vivo for longer periods of time. Another area of interest is the use of methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of NO in various disease states, which may lead to new applications for methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate in the future.
Conclusion:
In conclusion, methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate is a highly reactive NO scavenger that has a number of potential applications in various scientific fields. Its high reactivity with NO makes it a valuable tool for investigating the role of NO in various biological processes. However, its short half-life in vivo and potential reactivity with other ROS limit its use in certain experiments. Ongoing research into the development of more stable methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate analogs and the role of NO in disease states may lead to new applications for this compound in the future.
Synthesis Methods
Methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate can be synthesized by reacting 4-aminobenzenesulfonyl chloride with 4H-1,2,4-triazole-4-amine in the presence of triethylamine and then reacting the resulting product with methyl chloroformate. The final product is purified by column chromatography.
properties
IUPAC Name |
methyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4S/c1-19-10(16)13-8-2-4-9(5-3-8)20(17,18)14-15-6-11-12-7-15/h2-7,14H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLGXNVPLNSKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)





![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)



![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)
![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)